molecular formula C19H22N6O2 B5665642 1-cyclohexyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole

1-cyclohexyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole

Cat. No. B5665642
M. Wt: 366.4 g/mol
InChI Key: QINMPUKLBSMTHT-UHFFFAOYSA-N
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Description

Introduction Triazole derivatives are an important class of compounds in medicinal chemistry due to their broad range of biological activities. These compounds have been extensively studied and synthesized using various methods, including copper-catalyzed cycloadditions and other synthetic pathways to create diverse molecular structures with potential biological applications (McCarroll et al., 2010).

Synthesis Analysis The synthesis of triazole derivatives typically involves the cycloaddition reactions under the presence of copper salts to form 1,4-disubstituted triazoles. Another method includes condensation reactions starting from cyclohexanone and various organic azides leading to novel triazole derivatives with potential cytotoxic activities (Mahdavi et al., 2016).

Molecular Structure Analysis Triazole derivatives demonstrate various molecular geometries. For example, one structure shows the triazole ring orthogonal to the cyclopropyl ring, indicating significant π-electron delocalization within the triazole ring. Another derivative adopts a curved shape, highlighting the diverse structural adaptability of these compounds (Boechat et al., 2010).

Chemical Reactions and Properties Triazole compounds engage in a variety of chemical reactions, including cycloadditions, condensations, and cyclocondensation reactions with different reactants to produce a wide range of derivatives. These reactions are often influenced by catalysts, solvents, and the specific reactants used, leading to the formation of compounds with distinct chemical properties (Kosychova et al., 2015).

Physical Properties Analysis The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in medicinal chemistry. The crystal structures often reveal the presence of supramolecular chains and hydrogen bonding, contributing to their stability and reactivity (Ebrahimi, 2010).

Chemical Properties Analysis The chemical properties of triazole derivatives are significantly influenced by their molecular structure. These properties include reactivity towards other chemical entities, potential as biologically active compounds, and their roles in catalysis and material science. The interaction between different functional groups within these compounds leads to a wide range of chemical behaviors and applications (Nassiri, 2023).

properties

IUPAC Name

1-cyclohexyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-2-4-15(5-3-1)25-19(22-18(23-25)11-24-13-20-12-21-24)14-6-7-16-17(10-14)27-9-8-26-16/h6-7,10,12-13,15H,1-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINMPUKLBSMTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC(=N2)CN3C=NC=N3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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